![molecular formula C25H20N4O3 B1678849 6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 361185-42-4](/img/structure/B1678849.png)
6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
RBC8 is a small molecule inhibitor of the Ras-like GTPases RalA and RalB that prevents binding of the GTPase to the Ral-binding protein. RBC8 has been shown to prevent Ral-mediated spreading of murine embryonic fibroblasts, block anchorage-independent growth of H2122 and H358 lung cancer cell lines (IC50s = 3.5 and 3.4 µM, respectively), and inhibit the growth of H2122 lung cancer xenografts in mice (50 mg/kg i.p.).
RBC8 is a RalA and RalB GTPase inhibitor (EC50 ~3.5 μM). RBC8 suppresses growth of xenograft tumors in mice. e Ras-like GTPases RalA and RalB are important drivers of tumour growth and metastasis. Chemicals that block Ral function would be valuable as research tools and for cancer therapeutics.
Scientific Research Applications
Synthesis and Phosphonylation
A series of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles was synthesized, further reaction of which with dimethyl chloroethynylphosphonate yielded a series of new dimethyl (8-cyano-7-aryl-5-thioxo-5,6-dihydroimidazo [1,2- c ]pyrimidin-2-yl)phosphonates .
Biological Activity Prediction
The prediction of biological activity using the PASS software package showed that the resulting 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles are moderately likely to exhibit activity as apoptosis agonists .
Antiviral Activity
These compounds exhibited substantial antiviral activity .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Dihydropyrano Pyrazole Scaffolds
The dihydropyrano pyrazole scaffolds are comprehended to display a broad spectrum of biological activities as anti-cancer, anti-inflammatories, antimicrobial, antidepressant, anti-tuberculous, anti-tumour, anticonvulsant, anti-platelet, molluscicidal agents, herbicides, insecticides, vasodilators, analgesics, and medicinal ingredients .
Human Chk1 Kinase Inhibitor
6-amino-4-(3,4-dihydroxyphenyl)-3-methyl-1,4-dihydropyranopyrazole-5-carbonitrile has been reported as a possible human Chk1 kinase inhibitor .
Mechanism of Action
Target of Action
RBC8, also known as 6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, is a novel small molecule inhibitor of Ral GTPase . Ral GTPase is a protein that plays a crucial role in intracellular signaling and trafficking.
Mode of Action
RBC8 interacts with Ral GTPase, preventing its binding to the Ral-binding protein . This inhibition disrupts the normal function of Ral GTPase, leading to changes in cellular processes.
Result of Action
RBC8 has been shown to inhibit the growth of H2122 human lung cancer cells . In a study, nude mice were inoculated subcutaneously with H2122 cells and treated with RBC8. The treatment resulted in a similar extent of tumor growth inhibition as dual knockdown of RalA and RalB .
properties
IUPAC Name |
6-amino-4-(2,5-dimethoxyphenyl)-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-30-17-9-10-20(31-2)18(12-17)21-19(13-26)24(27)32-25-22(21)23(28-29-25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12,21H,27H2,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMQBVUFKIKYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(OC3=NNC(=C23)C4=CC5=CC=CC=C5C=C4)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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